molecular formula C19H19NS B14020127 2,4-diphenyl-6-propyl-6H-1,3-thiazine CAS No. 59824-89-4

2,4-diphenyl-6-propyl-6H-1,3-thiazine

Cat. No.: B14020127
CAS No.: 59824-89-4
M. Wt: 293.4 g/mol
InChI Key: VUGJNCSLINCGBV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4-diphenyl-6-propyl-6H-1,3-thiazine is a heterocyclic compound that belongs to the thiazine family Thiazines are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agriculture, and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-diphenyl-6-propyl-6H-1,3-thiazine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminothiophenol with a suitable aldehyde or ketone in the presence of a catalyst. The reaction is often carried out in a solvent such as ethanol or acetic acid, and the mixture is heated to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, green chemistry approaches, such as microwave-assisted synthesis, can be employed to reduce the environmental impact of the production process .

Chemical Reactions Analysis

Types of Reactions

2,4-diphenyl-6-propyl-6H-1,3-thiazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiazine ring to a dihydrothiazine or tetrahydrothiazine.

    Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups onto the phenyl rings or the thiazine ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles or nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and in suitable solvents to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield sulfoxides or sulfones, while substitution reactions can produce derivatives with different functional groups on the phenyl rings .

Scientific Research Applications

2,4-diphenyl-6-propyl-6H-1,3-thiazine has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.

    Biology: It is used in research to understand its interactions with biological targets and its effects on cellular processes.

    Materials Science: The compound’s unique structure makes it a candidate for the development of new materials with specific properties, such as conductivity or fluorescence.

    Agriculture: It is explored for its potential use as a pesticide or herbicide due to its biological activity.

Mechanism of Action

The mechanism of action of 2,4-diphenyl-6-propyl-6H-1,3-thiazine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, its antimicrobial activity may result from the inhibition of bacterial enzymes, while its anticancer effects could be due to the induction of apoptosis in cancer cells. The exact pathways and targets involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • 2,4-diphenyl-6-propyl-4H-1,3-thiazine
  • 4,6-diphenyl-6H-1,3-thiazine-2-amine
  • 3-(4,6-diphenyl-6H-1,3-thiazin-2-yl)-2-(4-methoxyphenyl)thiazolidin-4-one

Uniqueness

2,4-diphenyl-6-propyl-6H-1,3-thiazine is unique due to its specific substituents on the thiazine ring, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various research and industrial applications .

Properties

CAS No.

59824-89-4

Molecular Formula

C19H19NS

Molecular Weight

293.4 g/mol

IUPAC Name

2,4-diphenyl-6-propyl-6H-1,3-thiazine

InChI

InChI=1S/C19H19NS/c1-2-9-17-14-18(15-10-5-3-6-11-15)20-19(21-17)16-12-7-4-8-13-16/h3-8,10-14,17H,2,9H2,1H3

InChI Key

VUGJNCSLINCGBV-UHFFFAOYSA-N

Canonical SMILES

CCCC1C=C(N=C(S1)C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.